molecular formula C6H11F2NO B14056348 (R)-3-((Difluoromethoxy)methyl)pyrrolidine

(R)-3-((Difluoromethoxy)methyl)pyrrolidine

Cat. No.: B14056348
M. Wt: 151.15 g/mol
InChI Key: VMUMALCEPHRWIF-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-((Difluoromethoxy)methyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a difluoromethoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of difluoromethylation reagents under specific reaction conditions to achieve the desired substitution . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the selective formation of the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-3-((Difluoromethoxy)methyl)pyrrolidine may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process . Additionally, purification methods like column chromatography and distillation are used to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

®-3-((Difluoromethoxy)methyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

®-3-((Difluoromethoxy)methyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-((Difluoromethoxy)methyl)pyrrolidine involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    (S)-3-((Difluoromethoxy)methyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.

    3-((Trifluoromethoxy)methyl)pyrrolidine: A similar compound with a trifluoromethoxy group instead of a difluoromethoxy group.

    N-methyl pyrrolidine: A related compound with a methyl group on the nitrogen atom.

Uniqueness

®-3-((Difluoromethoxy)methyl)pyrrolidine is unique due to its specific stereochemistry and the presence of the difluoromethoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

(3R)-3-(difluoromethoxymethyl)pyrrolidine

InChI

InChI=1S/C6H11F2NO/c7-6(8)10-4-5-1-2-9-3-5/h5-6,9H,1-4H2/t5-/m1/s1

InChI Key

VMUMALCEPHRWIF-RXMQYKEDSA-N

Isomeric SMILES

C1CNC[C@@H]1COC(F)F

Canonical SMILES

C1CNCC1COC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.